Diselenide, bis(1-phenyl-3-butenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diselenide, bis(1-phenyl-3-butenyl) is an organoselenium compound characterized by the presence of two selenium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis(1-phenyl-3-butenyl) typically involves the reaction of 1-phenyl-3-butenyl halides with sodium diselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium atoms. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Diselenide, bis(1-phenyl-3-butenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert diselenides to selenides.
Substitution: The phenyl and butenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include selenoxides, selenones, selenides, and substituted phenyl or butenyl derivatives .
Scientific Research Applications
Diselenide, bis(1-phenyl-3-butenyl) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antioxidant properties and potential to modulate redox reactions.
Medicine: Explored for its anticancer and chemopreventive activities due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of diselenide, bis(1-phenyl-3-butenyl) involves its ability to modulate redox reactions. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Uniqueness
Diselenide, bis(1-phenyl-3-butenyl) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other diselenides, it has shown promising results in anticancer research and as an antioxidant .
Properties
CAS No. |
854278-43-6 |
---|---|
Molecular Formula |
C20H22Se2 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
1-(1-phenylbut-3-enyldiselanyl)but-3-enylbenzene |
InChI |
InChI=1S/C20H22Se2/c1-3-11-19(17-13-7-5-8-14-17)21-22-20(12-4-2)18-15-9-6-10-16-18/h3-10,13-16,19-20H,1-2,11-12H2 |
InChI Key |
ILZFTZPAHVWJEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)[Se][Se]C(CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.